molecular formula C19H20ClN3O6S B11665709 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide

Cat. No.: B11665709
M. Wt: 453.9 g/mol
InChI Key: AJHJPRNMPDPTLJ-UHFFFAOYSA-N
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Description

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a nitrobenzenesulfonamido group, and a cyclopropylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative.

    Cyclopropylation: The incorporation of a cyclopropyl group into the acetamide structure.

    Chlorination and Methoxylation:

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and cyclopropylating agents for cyclopropylation. The final product is obtained through careful purification and characterization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and controlling the addition of reagents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the amide bond produces a carboxylic acid and an amine.

Scientific Research Applications

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modifying the expression of genes and proteins.

    Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide
  • 2-Chloro-5-methoxyphenyl boronic acid
  • (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride

Uniqueness

2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20ClN3O6S

Molecular Weight

453.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C19H20ClN3O6S/c1-12-3-7-15(10-16(12)23(25)26)30(27,28)22(11-19(24)21-14-5-6-14)17-9-13(20)4-8-18(17)29-2/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,21,24)

InChI Key

AJHJPRNMPDPTLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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